
lithium;2,6-dihydroaceanthrylen-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,6-dihydroaceanthrylen-2-ide is an organolithium compound with the molecular formula C16H11Li It is a derivative of 2,6-dihydroaceanthrylene, where the hydrogen atom at the 2-position is replaced by a lithium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,6-dihydroaceanthrylen-2-ide typically involves the reaction of 2,6-dihydroaceanthrylene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 2,6-dihydroaceanthrylene is treated with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2,6-dihydroaceanthrylen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons.
Aplicaciones Científicas De Investigación
Lithium;2,6-dihydroaceanthrylen-2-ide has several applications in scientific research, including:
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium;2,6-dihydroaceanthrylen-2-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium is known to modulate neurotransmitter activity, stabilize neuronal activity, and provide neuroprotection . It affects multiple signaling pathways, including those involving cyclic AMP (cAMP) and glycogen synthase kinase-3 (GSK-3), which are critical for its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Lithium naphthalenide: Another organolithium compound used in similar applications, particularly in polymerization reactions.
Lithium phenylacetylide: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
Lithium;2,6-dihydroaceanthrylen-2-ide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
109686-31-9 |
|---|---|
Fórmula molecular |
C16H11Li |
Peso molecular |
210.2 g/mol |
Nombre IUPAC |
lithium;2,6-dihydroaceanthrylen-2-ide |
InChI |
InChI=1S/C16H11.Li/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13;/h1-9H,10H2;/q-1;+1 |
Clave InChI |
FIWBYGFBOZSUIW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1C2=CC=CC=C2C3=C[CH-]C4=C3C1=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


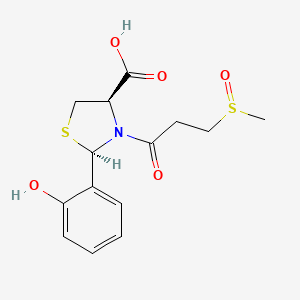

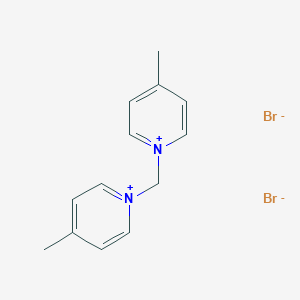
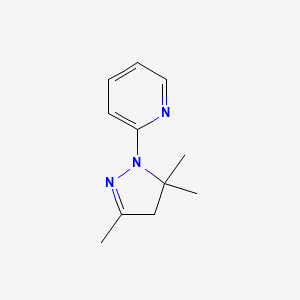
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
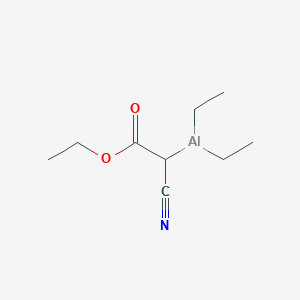

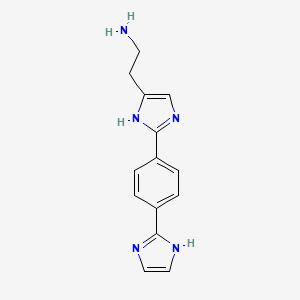

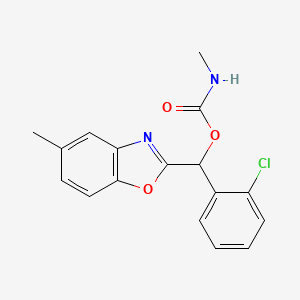

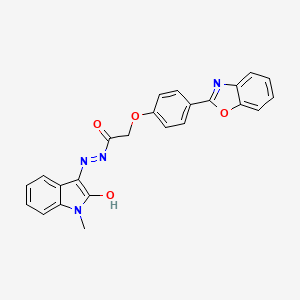
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
